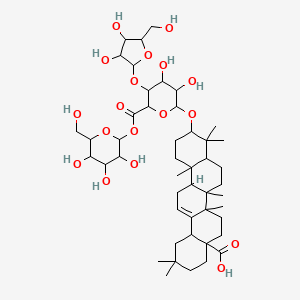

Chikusetsu saponin Ib

Description

Properties

IUPAC Name |

10-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyloxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(63-38-32(54)29(51)24(20-49)60-38)36(64-40)37(57)65-39-33(55)30(52)28(50)23(19-48)61-39/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,58,59) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEOMQZMNZQKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution Research

Botanical Sources of Chikusetsu Saponin (B1150181) Ib

Chikusetsu saponin Ib, an oleanane-type triterpenoid (B12794562) saponin, is a naturally occurring phytochemical identified in a select number of plant species. Research has primarily focused on its presence within the Panax genus, with further studies identifying it in other distinct plant families.

The genus Panax, commonly known as ginseng, is a significant source of a diverse array of saponins (B1172615), including this compound. Several species within this genus have been identified as containing this particular compound.

Panax japonicus C.A. Meyer: This species, also known as Japanese ginseng, is a well-documented source of various chikusetsusaponins. nih.gov Triterpenoid saponins are major active components of P. japonicus, with oleanane-type saponins being particularly abundant. nih.gov In fact, oleanane (B1240867) triterpenoids can constitute more than 85% of the total saponins in this plant. nih.gov

Panax majoris Rhizoma: The rhizomes of Panax major have been a subject of phytochemical investigations, which have led to the isolation and identification of various saponins. Chikusetsu saponin IVa is noted as a main active component in Panacis majoris Rhizoma. nih.gov

Panax quinquefolius : Commonly known as American ginseng, this species also contains a variety of ginsenosides (B1230088). While dammarane-type saponins are often predominant, oleanane-type saponins are also present. koreascience.kr

The following table summarizes the occurrence of this compound and related saponins in these Panax species.

| Botanical Source | Compound(s) Identified | Reference(s) |

| Panax japonicus C.A. Meyer | This compound, Chikusetsu saponin IV, Chikusetsu saponin V, Chikusetsu saponin IVa | nih.govnih.gov |

| Panacis majoris Rhizoma | Chikusetsu saponin IVa | nih.gov |

| Panax quinquefolius | Ginsenosides (including oleanane types) | koreascience.kr |

Beyond the Panax genus, this compound and its close structural analogs have been isolated from plants in different families, indicating a broader, though less concentrated, distribution in the plant kingdom.

Achyranthes japonica : The roots of Achyranthes japonica NAKAI have been found to contain chikusetsusaponins. nih.gov Specifically, Chikusetsu saponin IVa has been isolated from this plant. nih.govnih.gov

Ilex paraguariensis : The fruit of Ilex paraguariensis, commonly known as yerba mate, has been identified as a source of Chikusetsu saponin IVa. nih.gov The leaves of this plant are also known to contain various saponins. nih.govillinois.edu

Alternanthera philoxeroides : This plant, belonging to the Amaranthaceae family, has been shown to contain oleanolic acid-3-O-beta-D-glucopyranosyl-28-Obeta-D-glucopyranosyl ester, which is another name for Chikusetsu saponin-IVa. nih.govnih.gov

This table highlights the presence of related chikusetsusaponins in these plant genera.

| Botanical Source | Compound(s) Identified | Reference(s) |

| Achyranthes japonica | Chikusetsu saponin IVa | nih.govnih.gov |

| Ilex paraguariensis | Chikusetsu saponin IVa | nih.gov |

| Alternanthera philoxeroides | Chikusetsu saponin-IVa | nih.govnih.gov |

Distribution within Plant Tissues

The concentration and distribution of this compound and related saponins can vary significantly among different tissues of the source plants. Research has quantified these compounds in various plant parts, revealing specific patterns of accumulation.

In Panax japonicus, saponins are found throughout the plant, including the rhizomes, roots, fruits, and leaves. nih.govnih.govresearchgate.net Studies have shown that the content of these saponins can differ between these tissues. For instance, the rhizome of P. japonicus is often a primary site of accumulation for many of its characteristic saponins. mdpi.com Research has also been conducted to determine the content of Chikusetsu saponin Ⅳa in the roots, stems, and leaves of Panacis japonici rhizoma. bvsalud.org

The fruits of Panax japonicus have been found to contain a variety of triterpenoid saponins, including Chikusetsu saponin IVa and Chikusetsu saponin V. nih.gov Similarly, the leaves of P. japonicus are also a source of numerous chikusetsusaponins. researchgate.net In Ilex paraguariensis, Chikusetsu saponin IVa has been isolated from the fruit. nih.gov The whole plant of Alternanthera philoxeroides has been used for the isolation of Chikusetsu saponin IVa. nih.gov

The following table provides a summary of the plant tissues in which this compound and related compounds have been identified.

Chemodiversity of Oleanane Triterpenoid Saponins in Relation to this compound

The chemical diversity of saponins within the Panax genus is notable, with two primary classes of triterpenoid saponins being prevalent: dammarane-type and oleanane-type. koreascience.krnih.gov this compound belongs to the oleanane-type, which are biosynthesized from β-amyrin. nih.gov

In many well-known Panax species, such as Panax ginseng, dammarane-type saponins (ginsenosides) are the most abundant. nih.govnih.gov However, Panax japonicus is distinguished by its high concentration of oleanane-type saponins, which include the chikusetsusaponins. nih.gov In this species, oleanane triterpenoids can account for over 85% of the total saponin content. nih.gov This makes P. japonicus a particularly significant source for the study of this compound and related compounds.

The chemodiversity within the oleanane triterpenoid saponins themselves is also considerable. Variations in the sugar moieties attached to the oleanolic acid aglycone lead to a wide array of different saponins, such as this compound, IV, IVa, and V. nih.gov This structural diversity is a key factor in the varied biological activities attributed to these compounds.

The table below outlines the major types of triterpenoid saponins found in Panax species, highlighting the position of this compound.

| Saponin Type | Aglycone Precursor | Predominant in | Example Compounds |

| Dammarane-type | Dammarenediol-II | Panax ginseng, Panax quinquefolius | Ginsenoside Rb1, Ginsenoside Rg1 |

| Oleanane-type | β-amyrin | Panax japonicus | This compound, Chikusetsu saponin IVa, Chikusetsu saponin V |

Biosynthesis and Metabolic Pathways Research

Precursor Pathways to Triterpenoid (B12794562) Saponin (B1150181) Scaffolds (e.g., Mevalonate (B85504) Pathway)

The journey to synthesizing the core structure of Chikusetsu saponin Ib begins with universal precursor molecules common to all isoprenoids. frontiersin.org Plants utilize two primary pathways to produce these precursors: the mevalonate (MVA) pathway, which operates in the cytoplasm and mitochondria, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. frontiersin.orgmdpi.com

The MVA pathway is generally considered the dominant route for the biosynthesis of triterpenoid saponins (B1172615). mdpi.com This pathway converts acetyl-CoA into the five-carbon (C5) isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comtandfonline.com These C5 units are the fundamental precursors for all terpenoids.

The subsequent steps involve the sequential condensation of these C5 units to form geranyl pyrophosphate (GPP; C10) and then farnesyl pyrophosphate (FPP; C15). Two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase to form the linear C30 hydrocarbon, squalene. Squalene is then epoxidized by squalene epoxidase to yield 2,3-oxidosqualene (B107256), the final common precursor for the biosynthesis of both sterols and a vast array of triterpenoids, including the oleanane (B1240867) scaffold of this compound. tandfonline.comnih.govmdpi.com

| Pathway Stage | Key Molecules | Cellular Location |

| Upstream Precursor Synthesis | Acetyl-CoA, Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) | Cytoplasm (MVA Pathway) |

| Chain Elongation & Coupling | Farnesyl pyrophosphate (FPP), Squalene | Cytoplasm |

| Final Precursor Formation | 2,3-Oxidosqualene | Cytoplasm |

Enzymatic Steps in Chikusetsu Saponin Biosynthesis

Following the formation of 2,3-oxidosqualene, the pathway diverges, leading to the creation of immense structural diversity through the coordinated action of three key enzyme families. frontiersin.orgfrontiersin.org

The first committed step in generating the specific triterpenoid skeleton is the cyclization of the linear 2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs). frontiersin.org This step represents a critical branch point between primary metabolism (sterol synthesis) and secondary metabolism (triterpenoid saponin synthesis). pnas.org While plants use cycloartenol (B190886) synthase to produce sterols, they possess a diverse array of other OSCs to create various triterpenoid scaffolds. frontiersin.orgoup.com

For oleanane-type saponins like this compound, the key OSC is β-amyrin synthase (β-AS). This enzyme catalyzes the cyclization of 2,3-oxidosqualene into the pentacyclic triterpenoid skeleton, β-amyrin, which is the direct precursor for the aglycone of this compound. mdpi.compnas.orgpnas.org The diversity and specificity of OSCs are major determinants of the foundational triterpenoid structures found in nature. frontiersin.org

Once the β-amyrin scaffold is formed, it undergoes a series of extensive oxidative modifications. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), one of the largest enzyme superfamilies in plants. mdpi.combeilstein-journals.org CYP450s are crucial for generating the structural diversity of sapogenins (the non-sugar aglycone part of the saponin) by introducing functional groups such as hydroxyl (-OH), carbonyl (=O), and carboxyl (-COOH) groups at specific positions on the triterpenoid backbone. frontiersin.orgoup.com

These enzymes exhibit remarkable regio- and stereospecificity, meaning they modify precise carbon atoms on the scaffold. beilstein-journals.org For instance, members of the CYP716A subfamily have been identified as key players in the oxidation of β-amyrin at various carbon positions, such as C-28 to form oleanolic acid or C-16β hydroxylation. oup.comnih.gov This oxidative tailoring is a key step in producing the specific aglycone core required for this compound.

The final stage in the biosynthesis of this compound is glycosylation, the attachment of sugar moieties to the modified aglycone (sapogenin). This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). frontiersin.orgfrontiersin.org Glycosylation is a critical step that significantly increases the structural diversity and influences the biological properties of saponins. oup.com

UGTs transfer a sugar molecule from an activated sugar donor, such as UDP-glucose or UDP-xylose, to a specific hydroxyl group on the sapogenin or to another sugar already attached to it. encyclopedia.pubbohrium.com The number, type, and linkage of these sugar chains create the final saponin structure. mdpi.com For example, different UGTs can be responsible for attaching the initial sugar to the aglycone and for subsequent sugar chain elongation. bohrium.comnih.gov The precise sequence and combination of UGT activities determine the final glycosylation pattern of this compound.

Genetic and Molecular Regulation of Biosynthesis (e.g., Sad genes in saponin accumulation)

The biosynthesis of saponins is a highly regulated process, often controlled at the level of gene transcription. frontiersin.org The expression of biosynthetic genes is frequently tissue-specific and can be induced by developmental cues or environmental stresses. frontiersin.orgpnas.org

A notable example of genetic regulation is the clustering of biosynthetic genes, as observed with the Sad (Saponin-deficient) genes in oat (Avena species), which are involved in the synthesis of antimicrobial avenacins. pnas.org Genetic analysis has revealed that genes for different steps of the pathway, including an oxidosqualene cyclase (Sad1), a cytochrome P450 (Sad2), and glycosyltransferases (Sad3), are physically located together in a cluster within the genome. frontiersin.orgpnas.org This clustering is thought to facilitate the co-regulation of the entire metabolic pathway, ensuring the efficient and coordinated production of complex secondary metabolites. pnas.org Such genetic organization suggests a powerful evolutionary mechanism for assembling and maintaining specialized metabolic pathways in plants. frontiersin.org

| Gene Locus Example | Encoded Enzyme/Process | Function in Saponin Biosynthesis |

| Sad1 | β-amyrin synthase (an OSC) | Cyclization of 2,3-oxidosqualene to form the triterpene skeleton. pnas.org |

| Sad2 | Cytochrome P450 monooxygenase | Oxidation and modification of the β-amyrin backbone. pnas.org |

| Sad3 | Glycosyltransferase (UGT) | Attachment of sugar moieties to the aglycone. pnas.org |

| Sad7 | Acyltransferase | A further modification step in some saponin pathways. pnas.orgresearchgate.net |

In Vitro Biosynthesis and Biotransformation Studies

Research into the biosynthesis of complex natural products like this compound is greatly aided by in vitro and biotechnological approaches. Heterologous expression systems, particularly using engineered yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli), have become powerful tools for characterizing the function of individual biosynthetic enzymes. frontiersin.orgbohrium.com

Scientists can introduce plant genes encoding OSCs, CYP450s, or UGTs into these microbial hosts. By providing the necessary precursor, researchers can confirm the specific reaction catalyzed by the enzyme and produce specific saponin intermediates or derivatives. oup.combohrium.com For example, yeast strains engineered to produce β-amyrin are commonly used to test the activity of various CYP450s and UGTs involved in saponin biosynthesis. oup.comnih.gov These cell factories not only elucidate biosynthetic pathways but also hold potential for the sustainable and scalable production of rare or valuable saponins for industrial and medicinal applications. bohrium.com Biotransformation studies, which use microbial cultures or purified enzymes to modify existing triterpenoids, further expand the ability to create novel saponin structures. encyclopedia.pub

Extraction, Isolation, and Purification Methodologies

Conventional and Advanced Extraction Techniques for Saponins (B1172615) (e.g., Ethanol (B145695), Methanol (B129727), Aqueous Extracts)

The initial step in obtaining Chikusetsu saponin (B1150181) Ib involves extracting crude saponins from the plant material, often from the genus Panax. The choice of solvent and extraction method significantly impacts the efficiency and profile of the extracted compounds.

Conventional Extraction Methods:

Traditional methods for saponin extraction rely on the principle of solvent extraction, where the choice of solvent is determined by the polarity of the target saponins. foodsciencejournal.comijbsac.org

Maceration: This simple technique involves soaking the powdered plant material in a solvent for an extended period (e.g., 3-7 days) with occasional agitation. nih.govmdpi.com It is suitable for thermosensitive compounds but can be time-consuming and may result in lower extraction efficiency. foodsciencejournal.comnih.gov

Soxhlet Extraction: This method provides a continuous extraction with a fresh supply of solvent, leading to a more exhaustive extraction compared to maceration. ijbsac.orggreenskybio.com However, the prolonged exposure to heat can potentially degrade thermolabile saponins. researchgate.net

Reflux Extraction: This technique involves boiling the plant material with a solvent and condensing the vapors back into the extraction vessel. It is generally faster than maceration but also involves heat. acs.org

Commonly used solvents for these methods include:

Ethanol and Methanol: These are frequently used, often in aqueous solutions (e.g., 70-80% ethanol/methanol), due to their ability to effectively dissolve a wide range of saponins. greenskybio.comresearchgate.netvulcanchem.comgoogle.com Ethanol is often preferred due to its lower toxicity and environmental impact. foodsciencejournal.com

Water: Aqueous extraction is also employed, particularly for highly polar saponins. researchgate.net However, it may not be as efficient for less polar saponins.

Advanced Extraction Techniques:

To overcome the limitations of conventional methods, several advanced techniques have been developed to improve extraction efficiency, reduce extraction time, and minimize solvent consumption.

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to create cavitation bubbles, which disrupt plant cell walls and enhance the release of intracellular contents. acs.orggreenskybio.com UAE is known for its reduced extraction time and lower solvent consumption. acs.org

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction. greenskybio.comgreenskybio.com This method significantly shortens the extraction time compared to conventional techniques. greenskybio.com

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. foodsciencejournal.comgreenskybio.com By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned. The addition of modifiers like ethanol or methanol can increase the polarity of the fluid, making it more effective for extracting polar saponins. foodsciencejournal.com

Pulsed Electric Field Extraction (PEFE): PEFE is a non-thermal technique that applies short pulses of high voltage to the plant material, causing electroporation of the cell membranes and enhancing the extraction of intracellular compounds. foodsciencejournal.com

The selection of an appropriate extraction method depends on factors such as the stability of the target saponins, the desired yield, and the available resources. For instance, a study on Panax notoginseng found that optimal saponin yield was achieved with 60% ethanol and an extraction time of 1.51 hours. foodsciencejournal.com

Chromatographic Isolation Strategies for Chikusetsu Saponin Ib and Related Saponins

Following the initial extraction, a series of chromatographic techniques are employed to separate and purify this compound from the complex mixture of co-extracted compounds.

Column Chromatography Approaches

Column chromatography is a fundamental technique for the initial fractionation of the crude saponin extract. Various stationary phases are used to achieve separation based on different chemical properties.

Silica (B1680970) Gel Column Chromatography: This is a widely used method for separating compounds based on polarity. For instance, a butanol fraction of a Panax japonicus var. MAJOR extract was subjected to silica gel column chromatography with a chloroform-methanol eluent to yield this compound. nih.gov

Reversed-Phase (e.g., C18) Column Chromatography: This technique separates compounds based on hydrophobicity. It is frequently used for the purification of saponins. vulcanchem.com

Macroporous Resin Column Chromatography: Resins like Dianion HP-20 are effective for the preliminary cleanup and enrichment of saponins from crude extracts. nih.gov For example, the butanol portion of a Panax japonicus extract was chromatographed on a Dianion HP-20 column, followed by further purification steps. nih.gov

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

Preparative High-Performance Liquid Chromatography (preparative HPLC) is an indispensable tool for the final purification of this compound to a high degree of purity. greenskybio.comnih.gov This technique utilizes high pressure to pass the sample through a column packed with a stationary phase, allowing for high-resolution separation.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for saponin purification. C18 columns are frequently employed, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid. jst.go.jpsciepub.com The gradient elution, where the solvent composition is changed over time, is crucial for separating complex mixtures of saponins with varying polarities. frontiersin.org For example, this compound has been identified and separated using ultra-fast liquid chromatography (UFLC) with a C18 column and a gradient of acetonitrile and formic acid in water. jst.go.jpsciepub.com

Countercurrent Chromatography Techniques (e.g., High-Performance Countercurrent Chromatography)

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption and sample denaturation. High-Performance Countercurrent Chromatography (HPCCC) and High-Speed Countercurrent Chromatography (HSCCC) are advanced forms of this technique that offer high efficiency and resolution. researchgate.netmdpi.com

Solvent System Selection: The success of a CCC separation is highly dependent on the choice of the two-phase solvent system. researchgate.net A suitable solvent system should provide an ideal partition coefficient (K) for the target compounds.

Gradient Elution: For separating saponins with a wide range of polarities, a gradient elution method in CCC can be very effective. nih.gov This involves changing the composition of the mobile phase during the separation.

Applications: HSCCC has been successfully used to separate various saponins from different plant sources, including Panax notoginseng and Beta vulgaris. mdpi.comresearchgate.net It has been shown to be complementary to HPLC, with different elution orders observed for the same set of compounds, providing a powerful two-dimensional separation approach. researchgate.net

Solid-Phase Extraction Applications

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup and concentration of saponins from crude extracts before chromatographic analysis or further purification. nih.gov It is based on the partitioning of analytes between a solid sorbent and a liquid phase.

Sorbent Materials: C18 is a common sorbent used for the SPE of saponins, where it retains the saponins from an aqueous solution, and they are subsequently eluted with a solvent of appropriate strength, such as methanol-water mixtures. researchgate.net Other sorbents like macroporous resins (e.g., Amberlite XAD-2) and neutral alumina (B75360) have also been used. cabidigitallibrary.org

Methodology: The process typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the target saponins. This method has been effectively used to separate saponins from phenolic constituents in complex herbal formulations. nih.gov The selectivity of the C18 sorbent can be influenced by the pH of the sample loaded onto the column. researchgate.net

Molecular Imprinting Polymers for Selective Purification (e.g., for Chikusetsu saponin IVa)

Molecular Imprinting is a technique used to create polymers with tailor-made recognition sites for a specific target molecule (the template). These Molecularly Imprinted Polymers (MIPs) can then be used for the highly selective extraction and purification of the template molecule from a complex mixture.

Application for Chikusetsu saponin IVa: Research has demonstrated the successful development of MIPs for the selective purification of Chikusetsu saponin IVa, a structurally related saponin to this compound. researchgate.netiasp-pain.orgnih.gov In one study, a water-soluble ionic liquid was used as the functional monomer, and the resulting MIPs showed a high adsorption capacity of 171.33 mg/g for Chikusetsu saponin IVa. researchgate.netiasp-pain.orgnih.gov

Methodology: The MIPs are typically prepared by polymerizing functional monomers and a cross-linker in the presence of the template molecule (e.g., Chikusetsu saponin IVa). researchgate.netnih.gov After polymerization, the template is removed, leaving behind specific binding sites. These MIPs can be used as a solid-phase extraction material for the selective capture of the target saponin. researchgate.netnih.gov The recoveries for Chikusetsu saponin IVa using this method have been reported to be in the range of 94.05–99.95%. iasp-pain.orgnih.gov

Analytical Chemistry Methodologies for Chikusetsu Saponin Ib

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of Chikusetsu saponin (B1150181) Ib.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of Chikusetsu saponin Ib. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework and establish the connectivity of the aglycone and sugar moieties. koreascience.krnih.gov

¹H NMR spectra provide information about the protons in the molecule. For this compound, key signals include those for anomeric protons of the sugar units, which typically appear as doublets in the δ 4.5-6.5 ppm region, confirming their β-configuration based on their coupling constants. nih.gov Signals for the olefinic proton and multiple methyl groups of the sapogenin core are also diagnostic. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. koreascience.krnih.gov The spectrum of this compound will show distinct signals for the carbons of the oleanolic acid-type aglycone and the sugar residues. These data are crucial for confirming the identity and purity of the compound. koreascience.kr Modern techniques like 2D NMR (COSY, HMQC, HMBC) are employed to establish the precise linkages between the sugar units and their attachment point to the aglycone. nih.gov

| Atom | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, J in Hz) |

| Aglycone | ||

| 3 | - | 3.46 (d, J=5.6) |

| 6 | 79.9 | 4.34 (m) |

| 12 | - | 5.47 (m) |

| 27 | 59.9 | 4.47 (m), 4.54 (dd, J=12.0, 4.0) |

| Sugar Moiety | ||

| Glc-1' | 104.0 | 4.91 (d, J=7.6) |

| Glc-1'' | 103.9 | 5.91 (d, J=7.2) |

| Data sourced from a study on Panajaponol A, a structural analog of this compound. nih.gov |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of this compound through fragmentation analysis. nih.gov Various MS methods are employed, often coupled with liquid chromatography for enhanced separation and sensitivity. mdpi.com

Electrospray Ionization (ESI-MS/MS): This is a soft ionization technique commonly used for the analysis of saponins (B1172615). mdpi.com In negative ion mode, this compound typically forms a deprotonated molecule [M-H]⁻. jst.go.jpsciepub.comdcmhi.com.cn Tandem MS (MS/MS) experiments on this precursor ion induce fragmentation, primarily through the cleavage of glycosidic bonds. This results in the sequential loss of sugar residues, providing valuable information about the sugar sequence and the mass of the aglycone. jst.go.jpresearchgate.net For instance, the fragmentation of this compound would show losses corresponding to its sugar units. jst.go.jpresearchgate.net

Quadrupole Time-of-Flight (QTOF) MS: High-resolution mass spectrometry, such as UPLC-QTOF-MS/MS, provides highly accurate mass measurements for both the precursor and fragment ions. d-nb.infomdpi.com This allows for the confident determination of the elemental composition of this compound and its fragments, aiding in its unambiguous identification, especially in complex mixtures. sciepub.commdpi.com

UHPLC-Q-Exactive/HRMS: This advanced technique combines the high separation power of ultra-high-performance liquid chromatography with high-resolution, high-accuracy mass analysis. dcmhi.com.cnmdpi.com It is used for comprehensive profiling of saponins in plant extracts. dcmhi.com.cn For this compound, this method can provide a deprotonated molecular ion [M-H]⁻ at m/z 779.4583, corresponding to the molecular formula C₄₂H₆₈O₁₃. dcmhi.com.cn

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion Mode | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |

| UFLC-Triple TOF-MS/MS | Negative | 841.4992 ([M-H]⁻) | 799.4891 ([M-H-Ac]⁻), 635.4206 ([M-H-Ac-Glc]⁻) | jst.go.jp |

| UPLC-ESI-QTOF-MS | Negative | 783.4871 | 621.4405 ([M-H-Glu]⁻), 459.3844 ([M-H-2Glu]⁻) | sciepub.com |

| UHPLC-Q-Exactive Orbitrap MS | Negative | 779.4583 | 661.3594, 593.1298, 549.1036, 459.2959 | dcmhi.com.cn |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler spectroscopic technique that can be used for the detection and quantification of saponins. semanticscholar.org Saponins like this compound generally lack a strong chromophore, resulting in weak UV absorption. Detection is often performed at a low wavelength, typically around 203 nm. mdpi.comnih.gov While not highly specific, UV detection is commonly used in conjunction with HPLC for quantitative analysis. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of a saponin like this compound will show characteristic absorption bands for hydroxyl (-OH), alkyl (C-H), and carbonyl (C=O) groups, as well as C-O stretching from the glycosidic linkages. nih.govscience.goveajournals.orgscience.gov For instance, strong absorption bands around 3345-3387 cm⁻¹ are indicative of hydroxyl groups, while bands near 1744 cm⁻¹ can suggest the presence of an ester carbonyl group. nih.gov

Chromatographic Quantification and Profiling

Chromatographic techniques are essential for separating this compound from other components in a sample and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of saponins, including this compound. koreascience.krsemanticscholar.orgnih.gov A typical HPLC method involves a reversed-phase C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. jst.go.jpsemanticscholar.orgnih.gov Detection is commonly achieved using a UV detector at around 203 nm. nih.gov HPLC methods have been developed and validated for the quantification of related saponins like chikusetsusaponin IVa in biological matrices, demonstrating good linearity and recovery. nih.govnih.gov The retention time of this compound in an HPLC system is a key parameter for its identification and quantification when compared to a reference standard. d-nb.info

Table 3: Example HPLC Parameters for Saponin Analysis

| Parameter | Condition | Reference |

| Column | Inertsil ODS-sp (4.6 mm x 150 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile and 0.2% phosphoric acid solution (35:65) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 203 nm | nih.gov |

| Column Temperature | 30 °C | nih.gov |

| Column | Synergi™ Hydro-RP 100 Å (2.0 × 100 mm, 2.5 µm) | jst.go.jp |

| Mobile Phase | 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with gradient elution | jst.go.jp |

| Flow Rate | 0.4 mL/min | jst.go.jp |

| Column Temperature | 40 °C | jst.go.jp |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a cornerstone for the separation of saponins, including this compound, from intricate mixtures. science.govscienceopen.com This technique utilizes columns packed with sub-2 µm particles, which allows for higher resolution, increased sensitivity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). researchgate.net

For the analysis of saponins, a reversed-phase C18 column is frequently employed. scienceopen.commdpi.com A typical mobile phase consists of a gradient mixture of an aqueous solution containing a small percentage of formic acid (e.g., 0.1%) and an organic solvent like acetonitrile. scienceopen.comnih.gov The addition of formic acid helps to improve peak shape and ionization efficiency in subsequent mass spectrometric detection. The column temperature is often maintained at an elevated level, for instance, 40°C, to enhance the resolution of closely eluting compounds. scienceopen.commdpi.com

The optimization of UPLC parameters is crucial for achieving a good separation of saponins. jst.go.jp Different mobile phase compositions, such as water-acetonitrile and water-methanol systems, with or without formic acid, are often compared to obtain the best separation and peak shape. jst.go.jp In one study, a Waters Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) was utilized with a gradient elution of 0.1% formic acid in water and acetonitrile at a flow rate of 0.3 mL/min and a column temperature of 40°C. scienceopen.com

Hyphenated Techniques (e.g., LC-MS, UPLC-MS/MS, QTOF-MS, UHPLC-Q-Exactive/HRMS, UPLC-TWIMS-QTOF-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) has become an indispensable tool for the definitive identification and quantification of this compound. science.govhebmu.edu.cn These hyphenated techniques provide high sensitivity, selectivity, and structural information, which are essential for analyzing complex samples. jst.go.jpresearchgate.net

LC-MS and UPLC-MS/MS: These techniques are widely used for both qualitative and quantitative analysis of saponins. ebi.ac.uknih.gov UPLC-MS/MS, particularly with a triple quadrupole mass spectrometer, offers excellent sensitivity and specificity through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. jst.go.jpnih.gov In negative ionization mode, which is often preferred for saponin analysis, the deprotonated molecule [M-H]⁻ of this compound can be selected as the precursor ion, and its characteristic fragment ions are monitored as product ions. nih.govjst.go.jp

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS): UPLC-QTOF-MS provides high-resolution mass data, enabling the accurate determination of the elemental composition of this compound and its fragments. scienceopen.comrsc.org This is particularly useful for the identification of unknown saponins and for differentiating between compounds with similar masses. researchgate.net For instance, in one analysis, a Waters G2 Q-TOF mass spectrometer was used in negative electrospray ionization mode, with leucine (B10760876) enkephalin as an external reference for mass accuracy. scienceopen.com

Ultra-High-Performance Liquid Chromatography-Q-Exactive/High-Resolution Mass Spectrometry (UHPLC-Q-Exactive/HRMS): This platform combines the high separation power of UHPLC with the high resolution and mass accuracy of an Orbitrap mass analyzer. mdpi.commdpi.com It has been successfully applied to profile saponins, including this compound, in various plant extracts. nih.gov The high mass accuracy allows for confident identification of compounds by comparing the measured mass with theoretical values. nih.gov

Ultra-Performance Liquid Chromatography-Traveling Wave Ion Mobility Spectrometry-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-TWIMS-QTOF-MS): This advanced technique adds another dimension of separation based on the ion's size, shape, and charge (ion mobility). rsc.orgrsc.org This can help to separate isomeric and isobaric compounds that are not resolved by chromatography alone. rsc.org For saponins, which often exist as complex mixtures of isomers, TWIMS can provide valuable information for their differentiation. rsc.org

Qualitative and Quantitative Analysis in Complex Matrices

The analysis of this compound in complex matrices, such as plant extracts or biological fluids, presents significant challenges due to the presence of numerous other compounds. researchgate.nethebmu.edu.cn Hyphenated chromatographic techniques are essential for overcoming these challenges. ebi.ac.ukscience.govrsc.org

Qualitative Analysis: The identification of this compound is typically based on a combination of its retention time in the chromatographic separation and its mass spectrometric data. nih.govjst.go.jp High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental formula. nih.gov Tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that are characteristic of the molecule's structure. jst.go.jpresearchgate.net For oleanane-type saponins like this compound, characteristic fragment ions arise from the cleavage of glycosidic bonds and the loss of sugar moieties. jst.go.jpmdpi.com For example, the aglycone ion of oleanolic acid is often observed at m/z 455 in the negative ion mode. mdpi.com

Quantitative Analysis: For quantitative purposes, UPLC-MS/MS is the method of choice due to its high sensitivity and selectivity. jst.go.jpnih.gov A calibration curve is constructed using a certified reference standard of this compound. The method is validated for linearity, precision, accuracy, recovery, and matrix effects to ensure reliable results. nih.gov For instance, a validated UPLC-MS/MS method for a related saponin, chikusetsusaponin IVa, in rat plasma demonstrated good linearity over a wide concentration range and high recovery. nih.gov

The following table provides an example of the mass spectrometric data used for the identification of this compound in a study using UHPLC-HRMS. nih.gov

| Compound Name | Formula | Theoretical m/z [M-H]⁻ | Measured m/z [M-H]⁻ | Mass Error (ppm) | Aglycone Type | Key Fragment Ions (m/z) |

| This compound | C47H74O18 | 925.4802 | 925.4811 | 1.0 | OA | 793.4396, 731.4380, 569.3824, 455.3516 |

Isomer Differentiation and Characterization

A significant analytical challenge in saponin research is the differentiation of isomers, which have the same elemental composition but different structural arrangements. scienceopen.comhebmu.edu.cn These isomers can exhibit different biological activities.

Chromatographic separation is the first step in distinguishing isomers. scienceopen.com Optimized UPLC methods can often separate closely related saponin isomers based on subtle differences in their polarity and interaction with the stationary phase. mdpi.com

Mass spectrometry, particularly with advanced techniques, plays a crucial role in isomer characterization. While isomers have the same precursor ion mass, their fragmentation patterns in MS/MS can sometimes differ, providing clues to their structural differences. However, in many cases, the MS/MS spectra of saponin isomers are very similar. rsc.org

In such instances, ion mobility spectrometry (IMS) offers a powerful solution. rsc.org UPLC-TWIMS-QTOF-MS can separate isomers based on their drift times in the ion mobility cell, which is related to their collisional cross-section (CCS). rsc.org Different spatial arrangements of the sugar chains in saponin isomers can lead to different CCS values, allowing for their differentiation even when they co-elute from the chromatographic column and have identical MS/MS spectra. rsc.org This technique has been successfully used to distinguish between saponin isomers in complex herbal medicines. rsc.org

Biological Activities and Underlying Mechanisms Preclinical Studies

Anti-inflammatory Effects Research of Chikusetsu Saponins (B1172615)

Research into the anti-inflammatory properties of Chikusetsu saponins has unveiled their significant potential in modulating inflammatory pathways. These investigations have been conducted across various experimental models, providing a comprehensive overview of their biological activity.

In Vitro Cellular Models

Cellular models are instrumental in dissecting the molecular mechanisms underlying the anti-inflammatory effects of Chikusetsu saponins. Studies have frequently employed cell lines such as THP-1, RAW264.7, and mouse peritoneal macrophages, which are stimulated with lipopolysaccharide (LPS) to mimic an inflammatory environment.

Chikusetsu saponins have demonstrated a marked ability to modulate the expression and production of key pro-inflammatory mediators. In LPS-stimulated RAW264.7 macrophage cells, Chikusetsu saponin (B1150181) V has been shown to dose-dependently inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) jst.go.jptandfonline.com. This inhibition, in turn, leads to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) jst.go.jp. Furthermore, treatment with Chikusetsu saponin V has been found to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in these cells tandfonline.comnih.gov. Similar inhibitory effects on iNOS, COX-2, TNF-α, IL-1β, and IL-6 have been observed in LPS-stimulated THP-1 cells treated with Chikusetsu saponin IVa caymanchem.com.

Table 1: Modulation of Pro-inflammatory Mediators by Chikusetsu Saponins in In Vitro Models

| Cellular Model | Chikusetsu Saponin | Pro-inflammatory Mediator | Observed Effect |

|---|---|---|---|

| RAW264.7 | Chikusetsu saponin V | iNOS, COX-2, NO, PGE2, TNF-α, IL-1β, IL-6 | Inhibition |

| THP-1 | Chikusetsu saponin IVa | iNOS, COX-2, TNF-α, IL-1β, IL-6 | Inhibition |

In Vivo Animal Models of Inflammation

To validate the in vitro findings, the anti-inflammatory effects of Chikusetsu saponins have been assessed in animal models of inflammation. These studies provide a more complex physiological context to evaluate the therapeutic potential of these compounds.

In a mouse model of LPS-induced acute liver injury, administration of Chikusetsu saponin V was found to significantly attenuate liver damage nih.gov. This protective effect was associated with a reduction in serum levels of TNF-α and IL-1β, as well as decreased hepatic expression of iNOS, TNF-α, and IL-1β nih.gov.

Furthermore, in a collagen-induced arthritis model in mice, a preclinical model for rheumatoid arthritis, Chikusetsu saponin IVa demonstrated therapeutic efficacy. Treatment with Chikusetsu saponin IVa led to a reduction in the severity of arthritis, as evidenced by decreased paw swelling and arthritic scores.

Anticancer Activity Research of Chikusetsu Saponins

In addition to their anti-inflammatory properties, Chikusetsu saponins have been investigated for their potential as anticancer agents. These studies have primarily focused on their cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of Chikusetsu saponins have been evaluated against a range of human cancer cell lines. Chikusetsu saponin IVa has been reported to inhibit the growth of human promyelocytic leukemia (HL-60) cells caymanchem.com. Studies on Chikusetsu saponin V have demonstrated its cytotoxic activity against human hepatoma (Hep-G2) cells nih.gov. The pro-apoptotic effects of these compounds are often implicated as a key mechanism underlying their anticancer activity nih.gov.

While extensive data on the cytotoxicity of Chikusetsu saponin Ib across a broad panel of cancer cell lines is not currently available, the findings for related Chikusetsu saponins suggest that this class of compounds warrants further investigation for its anticancer potential. The table below summarizes the available data on the cytotoxic activity of related Chikusetsu saponins.

Table 2: In Vitro Cytotoxicity of Related Chikusetsu Saponins in Cancer Cell Lines

| Cancer Cell Line | Cell Type | Chikusetsu Saponin |

|---|---|---|

| Hep-G2 | Human Hepatoma | Chikusetsu saponin V |

| HL-60 | Human Promyelocytic Leukemia | Chikusetsu saponin IVa |

| HEC1B | Human Endometrial Adenocarcinoma | Chikusetsu saponin IVa |

Neuroprotective Effects Research of Chikusetsu Saponins

This compound has been investigated for its potential neuroprotective properties in in vitro models of Alzheimer's disease. In a study utilizing PC12 cells treated with amyloid-beta peptide fragment 25-35 (Aβ(25-35)), a commonly used model to screen for anti-Alzheimer's disease activity, this compound demonstrated a notable protective effect. At a concentration of 100 μg/mL, this compound increased the viability of Aβ(25-35)-treated PC12 cells to 71.56% nih.gov. This finding suggests a potential for this compound to mitigate the cytotoxic effects of amyloid-beta peptides on neuronal cells.

| Compound | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| This compound | 100 | 71.56 |

While direct in vivo studies on this compound for neuroprotection are limited, research on closely related chikusetsu saponins provides insights into their potential therapeutic effects in animal models of neurological conditions.

Sevoflurane-Induced Neuroinflammation and Cognitive Impairment: Studies have explored the neuroprotective effects of Chikusetsu saponin IVa (ChIV) in aged rats exposed to sevoflurane, a model for postoperative cognitive dysfunction (POCD). Pretreatment with ChIV was found to significantly alleviate neurological dysfunction. The underlying mechanism for this protection involves the mitigation of sevoflurane-induced apoptosis and neuroinflammation. Specifically, ChIV treatment was observed to block the NLRP3/caspase-1 pathway, a key inflammatory signaling cascade. These neuroprotective effects observed in vivo were consistent with findings in primary neurons. Furthermore, the neuroprotective action of ChIV was enhanced when co-administered with an NLRP3/caspase-1 pathway inhibitor nih.gov.

Cerebral I/R Injury: The therapeutic potential of chikusetsu saponins has also been evaluated in animal models of cerebral ischemia-reperfusion (I/R) injury. In a mouse model of middle cerebral artery occlusion (MCAO), Chikusetsu saponin V (CHS V) demonstrated effective neuroprotection. Treatment with CHS V led to improved neurological deficits, a reduction in infarct volume, and a decrease in the number of apoptotic cells nih.govnih.gov. The mechanism behind these effects is linked to the suppression of oxidative stress and mitochondrial damage. CHS V treatment was shown to increase antioxidant levels and reduce reactive oxygen species (ROS). This was associated with the modulation of peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α) through the activation of AMPK and SIRT-1 nih.govnih.gov.

Another study investigating Chikusetsu saponin IVa (CHS) in a diabetic mouse model of focal cerebral ischemia followed by reperfusion also demonstrated significant neuroprotective effects. Pretreatment with CHS reduced the infarct size, improved neurological outcomes, and inhibited cell injury. The proposed mechanism involves an increase in adiponectin levels and enhanced expression of neuronal AdipoR1, adenosine monophosphate-activated protein kinase (AMPK), and glycogen synthase kinase 3 beta (GSK-3β) mdpi.com.

Anti-obesity and Lipid Metabolism Modulation Research of Chikusetsu Saponins

The total saponin fraction from Panax japonicus rhizomes, which contains various chikusetsusaponins, has been shown to inhibit pancreatic lipase (B570770) activity in vitro. This inhibitory action is a key mechanism for its anti-obesity effects, as pancreatic lipase is crucial for the digestion and absorption of dietary fats. In one study, the total chikusetsusaponins demonstrated a clear inhibitory effect on the activity of pancreatic lipase. Further investigation into individual purified saponins revealed that chikusetsusaponin III, 28-deglucosyl-chikusetsusaponin IV, and 28-deglucosyl-chikusetsusaponin V were active inhibitors of this enzyme nih.gov.

In vivo studies using animal models of obesity have provided evidence for the anti-obesity and lipid metabolism-modulating effects of chikusetsusaponins.

High-Fat Diet-Induced Body Weight and Adipose Tissue Weight Reduction: In a study where female ICR mice were fed a high-fat diet for nine weeks, the administration of total chikusetsusaponins isolated from P. japonicus rhizomes at concentrations of 1% or 3% of the diet prevented the increases in both body weight and parametrial adipose tissue weight nih.gov. This suggests that chikusetsusaponins can effectively mitigate diet-induced obesity.

Inhibition of Plasma Triacylglycerol Elevation: The impact of chikusetsusaponins on postprandial hyperlipidemia was assessed in male Wistar rats. Oral administration of a lipid emulsion containing total chikusetsusaponins led to an inhibition of the elevation of plasma triacylglycerol levels two hours after administration nih.gov. This finding indicates that chikusetsusaponins can delay the intestinal absorption of dietary fats. Furthermore, mice consuming a high-fat diet supplemented with total chikusetsusaponins exhibited a significant increase in fecal content and triacylglycerol levels at day 3 of the study, providing further support for the role of these saponins in reducing fat absorption nih.gov.

| Parameter | Effect of Total Chikusetsu saponins | Animal Model |

|---|---|---|

| Body Weight | Prevented increase | Female ICR mice on a high-fat diet |

| Parametrial Adipose Tissue Weight | Prevented increase | Female ICR mice on a high-fat diet |

| Plasma Triacylglycerol Elevation | Inhibited | Male Wistar rats after oral lipid emulsion |

| Fecal Triacylglycerol Level | Increased | Mice on a high-fat diet |

An article on the biological activities of this compound cannot be generated as requested. Extensive searches for preclinical studies on the immunomodulatory, antithrombotic, and anticoagulant effects of this compound did not yield any specific results for this particular compound. The available scientific literature focuses on other related saponins, most notably Chikusetsu saponin IVa. Therefore, without any research data on this compound, it is not possible to provide the detailed, scientifically accurate content required for the specified outline.

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research on the chemical compound This compound in relation to the molecular targets and signaling pathways outlined in the requested article structure.

The existing body of scientific research on Chikusetsu saponins from sources such as Panax japonicus predominantly focuses on other derivatives, most notably Chikusetsu saponin IVa and Chikusetsu saponin V . These related compounds have been investigated for their effects on various cellular mechanisms, including the modulation of transcription factors like NF-κB, regulation of kinase pathways such as MAPK and AMPK, and interaction with inflammasome components. nih.govnih.govnih.govnih.gov

However, specific data detailing the activity of This compound on these pathways, as well as its influence on reactive oxygen species, apoptosis, macrophage polarization, or tight junction proteins, is not available in the current scientific literature based on the conducted searches.

Due to the absence of specific research findings for this compound, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict parameters of the provided outline. Fulfilling the request would require extrapolating data from other compounds, which would violate the core instruction to focus solely on this compound.

Molecular Targets and Signaling Pathways Research

Identified Molecular Targets (e.g., YAP, TAZ)

There is currently no direct scientific evidence identifying Yes-associated protein (YAP) or Transcriptional co-activator with PDZ-binding motif (TAZ) as molecular targets of Chikusetsu saponin (B1150181) Ib.

However, research into the closely related compound, Chikusetsu saponin IVa, has established a direct interaction with these targets. Studies have shown that Chikusetsu saponin IVa can significantly alleviate liver fibrosis by downregulating the expression of both YAP and TAZ. medchemexpress.com Molecular docking and surface plasmon resonance assays have confirmed that Chikusetsu saponin IVa directly binds to YAP, suggesting its role as a YAP inhibitor. medchemexpress.com This interaction effectively suppresses the YAP/TAZ signaling pathways, which are crucial in the activation of hepatic stellate cells and the progression of fibrosis. medchemexpress.com

Table 1: Research Findings on Chikusetsu saponin IVa Targeting YAP/TAZ

| Compound | Molecular Target(s) | Key Finding | Signaling Pathway | Reference |

|---|

Inhibition of Cyclic AMP Phosphodiesterase

Specific studies detailing the inhibitory effects of Chikusetsu saponin Ib on cyclic AMP (cAMP) phosphodiesterase are not available in the current body of scientific literature. While other saponins (B1172615) have been identified as inhibitors of this enzyme, this activity has not been documented for this compound.

Hypothalamic Neuropeptide Y (NPY) and Serum Leptin Modulation

There is no available research demonstrating that this compound modulates hypothalamic neuropeptide Y (NPY) or serum leptin levels. The interaction between leptin and NPY is a critical pathway in the regulation of energy homeostasis and appetite, but the effect of this compound on this axis has not been investigated.

Pancreatic Lipase (B570770) Inhibition Mechanisms

Detailed mechanistic studies on the inhibition of pancreatic lipase specifically by this compound are not present in the available research. Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, making it a target for anti-obesity research. While some studies have examined the total saponin fractions from plants like Panax japonicus, which contain a mixture of chikusetsusaponins, the specific contribution and inhibitory mechanism of the Ib variant have not been isolated and described.

Structure Activity Relationship Sar Studies

Influence of Aglycone Structure on Biological Activity (e.g., Oleanolic Acid, Protopanaxadiol (B1677965) vs. Protopanaxatriol)

The aglycone, or sapogenin, forms the backbone of the saponin (B1150181) and is a primary determinant of its biological properties. Saponins (B1172615) are broadly classified based on their aglycone structure. Chikusetsu saponin Ib possesses a pentacyclic oleanolic acid aglycone, which belongs to the oleanane (B1240867) class. This structure confers a different spectrum of activities compared to the tetracyclic dammarane-type aglycones, such as protopanaxadiol (PPD) and protopanaxatriol (B1242838) (PPT), which are characteristic of ginsenosides (B1230088).

Oleanane-type saponins, including those with oleanolic acid as the aglycone, are widely recognized for their anti-inflammatory, anti-cancer, and hepatoprotective activities. The rigid pentacyclic structure of oleanolic acid is fundamental to these effects. In contrast, PPD and PPT aglycones differ from each other by the presence of a hydroxyl group at the C-6 position in PPT, which is absent in PPD. This seemingly minor difference leads to distinct pharmacological profiles. PPD-type saponins are often associated with central nervous system effects, including neuroprotection, while PPT-type saponins can exhibit different or even opposing activities.

For instance, in the context of neurite outgrowth in SK-N-SH cells, protopanaxadiol-type saponins were found to increase neurite outgrowth, whereas oleanolic acid saponins, like this compound, did not show this effect. This highlights a clear divergence in the neurobiological activities based on the aglycone scaffold. While direct comparative studies on a wide range of activities are limited, the general consensus is that the aglycone type is a critical factor in defining the primary pharmacological actions of the saponin.

| Aglycone Type | Core Structure | Representative Saponins | Commonly Associated Biological Activities |

|---|---|---|---|

| Oleanolic Acid (Oleanane) | Pentacyclic Triterpenoid (B12794562) | This compound | Anti-inflammatory, Anti-cancer, Hepatoprotective |

| Protopanaxadiol (PPD) (Dammarane) | Tetracyclic Triterpenoid | Ginsenosides Rb1, Rd | Neuroprotective, Anxiolytic, Anti-diabetic |

| Protopanaxatriol (PPT) (Dammarane) | Tetracyclic Triterpenoid | Ginsenosides Rg1, Re | Anti-fatigue, Memory-enhancing, Cardiovascular protection |

Role of Sugar Moieties and Glycosylation Patterns

The sugar chains (glycones) attached to the aglycone are not merely for increasing solubility; they play a vital role in modulating the biological activity of the saponin. The number, type, linkage, and position of these sugar moieties can significantly influence the potency and mechanism of action. This compound is a bidesmosidic saponin, meaning it has two sugar chains attached to the oleanolic acid core. Specifically, a glucuronic acid linked to an arabinose is attached at the C-3 position, and a glucose molecule is attached via an ester linkage at the C-28 position.

Furthermore, the type of sugar and the linkage between them are also important. A study on oleanane disaccharides revealed that a specific linkage, α-L-rhap-(1→2)-α-L-arap, resulted in significantly higher cytotoxicity against cancer cells compared to other sugar linkages. This underscores the specificity of the sugar chain's structure in determining biological outcomes. Generally, monodesmosidic saponins (with a single sugar chain) tend to exhibit stronger biological activities, such as hemolytic and cytotoxic effects, compared to their bidesmosidic counterparts. The additional sugar chain in bidesmosidic saponins can sometimes reduce activity by sterically hindering the interaction of the aglycone with its biological target.

| Structural Feature | Influence on Biological Activity | Example from Oleanane Saponin Studies |

|---|---|---|

| Number of Sugar Chains | Monodesmosidic saponins are often more active than bidesmosidic saponins. | Higher hemolytic and cytotoxic activity observed in monodesmosidic saponins. |

| Position of Glycosylation | The presence of a sugar chain at C-28 is essential for certain activities. mdpi.comnih.govnih.gov | Essential for anti-ulcerative colitis activity in oleanane saponins from Pulsatilla chinensis. mdpi.comnih.govnih.gov |

| Sugar Type and Linkage | Specific sugar units and their linkages can dramatically alter activity. | An α-L-rhap-(1→2)-α-L-arap moiety conferred higher cytotoxicity than other disaccharides. |

Impact of Stereochemistry (e.g., C-20 configuration) on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of saponins. The specific spatial orientation of functional groups can determine how well the molecule fits into the binding site of a target protein, thereby influencing its pharmacological effect. While the C-20 configuration is a well-known determinant of activity in dammarane-type saponins like ginsenosides, other stereochemical features are critical for oleanane-type saponins such as this compound.

One of the most important stereochemical aspects of the oleanolic acid backbone is the configuration of the hydroxyl group at the C-3 position. Studies on oleanolic acid derivatives have shown that the stereochemistry at this position can significantly impact biological activity. For example, in a study investigating the antibacterial effects of C-3 modified oleanolic acid derivatives, the α-OH epimer demonstrated more potent activity than the naturally occurring β-OH epimer. This suggests that the orientation of this hydroxyl group is crucial for the molecule's interaction with bacterial targets.

Computational and Molecular Docking Approaches in SAR

In recent years, computational methods, including molecular docking and molecular dynamics simulations, have become invaluable tools in understanding the SAR of natural products like this compound. These in silico approaches allow researchers to predict and visualize how a molecule interacts with a specific biological target at the atomic level, providing insights that can guide further drug development.

Molecular docking studies have been performed on oleanolic acid and its saponin derivatives to explore their interactions with various protein targets. For instance, a study on oleanolic acid saponin showed a high binding affinity to the poly-L-proline binding site of human profilin II (Pfn2), a protein implicated in colorectal cancer, suggesting its potential as an inhibitor. researchgate.netresearchgate.net Another study demonstrated that oleanolic acid could act as an allosteric agonist of integrin αM, a protein involved in inflammatory responses. frontiersin.org The docking analysis revealed that oleanolic acid binds to a specific allosteric pocket, inducing a conformational change in the protein. frontiersin.org

More specifically, molecular docking has been used to investigate the interactions of Chikusetsu saponin IVa, a compound structurally very similar to this compound, with several key proteins involved in cancer and inflammation, such as AKT1, CASP3, EGFR, and TNF. researchgate.net These studies help to identify the specific amino acid residues that form hydrogen bonds and hydrophobic interactions with the saponin, providing a molecular basis for its observed biological effects. researchgate.net For example, a molecular dynamics simulation of the interaction between Chikusetsu saponin IV and the enzyme renin revealed that the binding was primarily driven by electrostatic and van der Waals interactions. researchgate.net

These computational approaches not only help to explain the observed biological activities but also allow for the prediction of the activities of new, structurally modified saponins, thereby accelerating the process of drug discovery and optimization.

Omics Approaches in Chikusetsu Saponin Ib Research

The advent of high-throughput "omics" technologies has revolutionized the study of natural compounds, offering a systems-level understanding of their biological effects. While research specifically focused on Chikusetsu saponin (B1150181) Ib is still emerging, studies on related saponins (B1172615) and the application of these methodologies provide a framework for understanding its potential interactions within biological systems.

Synergistic Effects Research

Synergism with Conventional Therapeutic Agents (Preclinical)No preclinical research has been published that investigates the synergistic potential of Chikusetsu saponin (B1150181) Ib in combination with conventional therapeutic drugs.

This absence of specific research highlights a potential area for future investigation within the field of phytochemistry and pharmacology. Until such studies are conducted and published, any discussion on the synergistic effects of Chikusetsu saponin Ib would be purely speculative and without a scientific basis.

Future Research Directions and Challenges

Elucidation of Specific Mechanisms of Action for Chikusetsu Saponin (B1150181) Ib

While preliminary studies have suggested various biological effects of Chikusetsu saponins (B1172615), the precise molecular mechanisms of Chikusetsu saponin Ib are not yet fully detailed. Future research must focus on identifying its specific cellular and molecular targets. For instance, related compounds like Chikusetsu saponin IVa have been shown to exert anti-inflammatory effects by inhibiting pathways such as the NLRP3 inflammasome and NF-κB signaling. nih.gov Studies have also demonstrated that Chikusetsu saponin IVa can suppress the production of inflammatory mediators like iNOS, COX-2, IL-1β, IL-6, and TNF-α by inhibiting the activation of NF-κB and downregulating the phosphorylation of ERK, p38, and JNK. nih.gov

Investigating whether this compound shares these mechanisms or possesses unique ones is a critical next step. Research should aim to pinpoint direct protein interactions and map the downstream signaling cascades affected by this specific saponin. Techniques such as molecular docking could predict binding targets, similar to how Chikusetsu saponin IVa has been modeled to interact with proteins like AKT1, CASP3, EGFR, and TNF. researchgate.net A comprehensive understanding of these mechanisms is essential for its development as a targeted therapeutic agent. nih.gov

Table 1: Potential Inflammatory Pathways for Investigation with this compound

Discovery of Novel Biological Activities through Advanced Screening

The full spectrum of this compound's biological activities remains to be explored. While saponins as a class are known for a wide range of effects including anti-inflammatory, anticancer, and neuroprotective properties, systematic screening of this compound is needed. nih.govresearchgate.netmdpi.com High-throughput screening (HTS) assays against diverse panels of cell lines, receptors, and enzymes could uncover novel therapeutic applications.

For example, many saponins exhibit anticancer potential by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis. nih.govmdpi.com Investigating this compound's effects on various cancer cell lines could reveal new avenues for oncology research. Similarly, its neuroprotective potential, a known property of related compounds like Chikusetsu saponin V, warrants investigation in models of neurodegenerative diseases and ischemic injury. nih.govresearchgate.net Advanced screening could identify unexpected activities, broadening the potential therapeutic utility of this natural compound.

Development of Advanced Delivery Systems for Enhanced Bioavailability in Preclinical Models

A significant hurdle for the clinical application of saponins, including likely this compound, is their low oral bioavailability. nih.govnih.gov Factors such as poor membrane permeability and hydrolysis by gut microflora limit their systemic absorption. eurekaselect.comresearchgate.net Future research must focus on developing advanced drug delivery systems to overcome these limitations.

Novel formulations such as liposomes, nanoparticles, and immunostimulating complexes (ISCOMs) could enhance the bioavailability and therapeutic efficacy of this compound. researchgate.netmdpi.com For instance, a liposomal formulation of Chikusetsu saponin IVa modified with a specific peptide was successfully developed to penetrate the blood-brain barrier and deliver the compound to the brain in a preclinical model of stroke. nih.govnih.govresearchgate.net Similar nanotechnology-based strategies could be adapted for this compound to improve its solubility, protect it from degradation, and facilitate targeted delivery to specific tissues, thereby enhancing its therapeutic potential in preclinical studies. mdpi.com

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, future research should integrate multi-omics approaches. nih.gov Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the molecular changes induced by the compound in biological systems. researchgate.netyoutube.com This systems-level approach can help unravel complex mechanisms and identify novel biomarkers of response. nih.govarxiv.org

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) in cells or tissues treated with this compound, researchers can construct a detailed picture of the pathways it modulates. nih.gov This integrated analysis can move beyond a one-target, one-mechanism approach to reveal the interconnected network of biological processes affected by the saponin. Such a comprehensive understanding is crucial for predicting its efficacy and potential off-target effects. youtube.com

Table 2: Application of Multi-Omics in this compound Research

Addressing Challenges in Preclinical Translation and Mechanistic Studies

Translating promising preclinical findings into clinical applications is a major challenge in drug development, often referred to as the "valley of death". d-nb.info For natural products like this compound, this is complicated by several factors. The multicomponent nature of the extracts from which they are derived can make standardization difficult, and even for a purified compound, issues like low bioavailability and a short half-life can hinder clinical use. nih.govnih.gov

Future research must rigorously address these translational hurdles. This includes conducting robust pharmacokinetic and pharmacodynamic studies to understand the compound's absorption, distribution, metabolism, and excretion. nih.gov Furthermore, methodological flaws and poor experimental design in preclinical studies can lead to irreproducible data. d-nb.info Therefore, well-designed in vivo studies using relevant animal models are essential to validate the therapeutic potential of this compound and to establish a clear link between its mechanism of action and its physiological effects. Overcoming these challenges will require a multidisciplinary approach and a strong emphasis on rigorous, reproducible science to bridge the gap from the laboratory to the clinic. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Chikusetsu saponin Ib's inhibitory effects on acetylcholinesterase (AChE) in Alzheimer's disease models?

- Methodological Answer : Use in vitro AChE inhibition assays with spectrophotometric quantification (e.g., Ellman’s method). Validate results with molecular docking simulations to confirm binding affinity to AChE active sites. Include positive controls (e.g., donepezil) and negative controls (solvent-only) to ensure assay specificity. Replicate experiments at least three times to account for biological variability .

Q. How can researchers identify and validate this compound's molecular targets in neurodegenerative disease pathways?

- Methodological Answer : Combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis (e.g., KEGG, Gene Ontology) to identify dysregulated pathways. Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing in neuronal cell lines, followed by functional assays (e.g., Aβ42 clearance assays). Cross-reference findings with databases like PharmMapper and SwissTargetPrediction to prioritize high-confidence targets .

Advanced Research Questions

Q. What statistical approaches are suitable for resolving contradictions in this compound's efficacy data across different Alzheimer's disease models?

- Methodological Answer : Apply meta-analysis techniques to harmonize data from heterogeneous studies (e.g., transgenic mice vs. cell culture models). Use multivariate regression to adjust for covariates such as dosage, administration route, and model-specific genetic backgrounds. Employ sensitivity analysis to identify outlier datasets and validate robustness via bootstrapping .

Q. How can response surface methodology (RSM) optimize extraction parameters for this compound from plant matrices?

- Methodological Answer : Design a central composite design (CCD) with independent variables (e.g., solvent polarity, temperature, extraction time). Use Design-Expert® software to generate 3D response surfaces and contour plots. Validate the model with a Monte Carlo simulation (50,000 iterations) to predict optimal conditions for saponin yield. Confirm results via HPLC quantification .

Q. What strategies ensure reproducibility in quantifying this compound in complex biological samples?

- Methodological Answer : Implement a validated LC-MS/MS protocol with isotope-labeled internal standards (e.g., ¹³C-labeled saponins). Perform matrix-matched calibration to correct for ion suppression/enhancement. Include quality control (QC) samples at low, medium, and high concentrations, with acceptance criteria for precision (RSD ≤15%) and accuracy (80–120%) .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound's bioactivity data?

- Methodological Answer : Conduct principal component analysis (PCA) to identify variability sources (e.g., extraction method, storage conditions). Standardize protocols using orthogonal analytical techniques (e.g., NMR for structural verification, HPLC for purity). Report batch-specific data in supplementary materials with detailed metadata .

Q. What computational tools are effective for predicting this compound's pharmacokinetic properties?

- Methodological Answer : Use ADMET prediction software (e.g., SwissADME, pkCSM) to estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions. Validate predictions with in vivo pharmacokinetic studies in rodent models, using non-compartmental analysis (NCA) for AUC and half-life calculations .

Tables of Key Methodological Parameters

Table 1 : Analytical Techniques for this compound

Table 2 : Common Experimental Design Pitfalls and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.